molecular formula C7H2BrClF2O B1373746 6-Bromo-3-chloro-2,4-difluorobenzaldehyde CAS No. 1160573-22-7

6-Bromo-3-chloro-2,4-difluorobenzaldehyde

Cat. No.: B1373746
CAS No.: 1160573-22-7
M. Wt: 255.44 g/mol
InChI Key: DRKDSVOIFMRTJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary targets of 6-Bromo-3-chloro-2,4-difluorobenzaldehyde are likely to be benzylic halides . These targets play a crucial role in various chemical reactions, including nucleophilic substitution and oxidation .

Mode of Action

This compound interacts with its targets through nucleophilic substitution and oxidation . The compound’s bromine, chlorine, and fluorine atoms can participate in these reactions, leading to changes in the target molecules .

Biochemical Pathways

It’s known that benzylic halides, the compound’s likely targets, are involved inSN1 and SN2 pathways . These pathways are essential for various biochemical reactions, including the synthesis of complex organic molecules .

Pharmacokinetics

The compound’sfluorine atoms could potentially enhance its bioavailability, as fluorine is known to increase the acidity of drugs, thereby enhancing their absorption and distribution .

Result of Action

The compound’s ability to participate in nucleophilic substitution and oxidation reactions suggests that it could potentiallyalter the structure of target molecules , leading to changes in their function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is classified as combustible and acutely toxic , suggesting that it should be handled with care to ensure safety . Furthermore, the compound’s reactivity may be influenced by factors such as temperature, pH, and the presence of other chemicals .

Biological Activity

6-Bromo-3-chloro-2,4-difluorobenzaldehyde (CAS No. 1160573-22-7) is an aromatic aldehyde characterized by multiple halogen substituents on the benzene ring. Its unique structural features contribute to its reactivity and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research.

  • Molecular Formula: C₇H₃BrClF₂
  • Molecular Weight: Approximately 227.45 g/mol
  • Structure: The compound contains a benzaldehyde functional group with bromine, chlorine, and fluorine substituents.

The biological activity of this compound can be attributed to its interactions with various biological targets through:

1. Nucleophilic Substitution:
This compound can undergo nucleophilic substitution reactions, where the electrophilic carbon in the aldehyde group reacts with nucleophiles. This mechanism is significant in organic synthesis and medicinal chemistry.

2. Oxidation Reactions:
The presence of halogen atoms enhances the compound's ability to participate in oxidation reactions, potentially leading to the formation of reactive intermediates that can interact with biological macromolecules.

3. Interaction with Benzylic Halides:
As a benzylic halide, it may interact with nucleophiles in biochemical pathways relevant to drug metabolism and detoxification processes.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on halogenated benzaldehydes have shown their ability to induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation .

Enzyme Inhibition Studies

This compound has been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit enzymes involved in metabolic pathways associated with cancer and inflammation, although specific data on this compound is limited.

Pharmacokinetics

The incorporation of fluorine atoms in the structure of this compound is known to enhance its bioavailability. Fluorinated compounds often exhibit improved absorption and distribution characteristics due to increased lipophilicity and stability against metabolic degradation.

Applications in Scientific Research

1. Organic Synthesis:
This compound serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. It is particularly valuable in creating compounds with specific biological activities.

2. Medicinal Chemistry:
In drug development, this compound is used to design new therapeutic agents targeting various diseases due to its unique reactivity profile.

3. Material Science:
The compound is also employed in the synthesis of advanced materials such as polymers and nanomaterials, which have diverse industrial applications.

Summary of Research Findings

Study FocusFindings
Anticancer ActivityInduces apoptosis in cancer cells; potential modulation of survival signaling pathways .
Enzyme InhibitionPossible inhibitor of enzymes linked to cancer metabolism; further studies needed.
PharmacokineticsEnhanced bioavailability due to fluorination; improved absorption characteristics.
Organic Synthesis ApplicationsIntermediate for pharmaceuticals and agrochemicals; versatile reactivity profile.

Properties

IUPAC Name

6-bromo-3-chloro-2,4-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF2O/c8-4-1-5(10)6(9)7(11)3(4)2-12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKDSVOIFMRTJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)C=O)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901271607
Record name 6-Bromo-3-chloro-2,4-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901271607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160573-22-7
Record name 6-Bromo-3-chloro-2,4-difluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160573-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-chloro-2,4-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901271607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-chloro-2,4-difluorobenzaldehyde
Reactant of Route 2
6-Bromo-3-chloro-2,4-difluorobenzaldehyde
Reactant of Route 3
Reactant of Route 3
6-Bromo-3-chloro-2,4-difluorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
6-Bromo-3-chloro-2,4-difluorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
6-Bromo-3-chloro-2,4-difluorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
6-Bromo-3-chloro-2,4-difluorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.